Ethyl 2-chloro-6-cyanoisonicotinate
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Overview
Description
Ethyl 2-chloro-6-cyanoisonicotinate is an organic compound with the molecular formula C10H7ClN2O2 It is a derivative of isonicotinic acid and features a cyano group and a chloro group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-chloro-6-cyanoisonicotinate typically involves the reaction of ethyl isonicotinate with appropriate chlorinating and cyanating agents. One common method includes the chlorination of ethyl isonicotinate followed by the introduction of a cyano group. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in the product quality.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can also undergo oxidation reactions, particularly at the ethyl ester group, leading to the formation of carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of various substituted isonicotinates.
Reduction: Formation of ethyl 2-amino-6-cyanoisonicotinate.
Oxidation: Formation of 2-chloro-6-cyanoisonicotinic acid.
Scientific Research Applications
Ethyl 2-chloro-6-cyanoisonicotinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-6-cyanoisonicotinate involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the cyano and chloro groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Ethyl 2-chloroisonicotinate: Lacks the cyano group, which may result in different reactivity and applications.
Ethyl 6-cyanoisonicotinate:
Ethyl 2-amino-6-cyanoisonicotinate: Contains an amino group instead of a chloro group, leading to different biological activities.
Uniqueness: Ethyl 2-chloro-6-cyanoisonicotinate is unique due to the presence of both the chloro and cyano groups on the pyridine ring. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Biological Activity
Ethyl 2-chloro-6-cyanoisonicotinate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, synthesis, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₉H₈ClN₃O₂
- Molecular Weight : 215.63 g/mol
- CAS Number : 27143-07-3
Property | Value |
---|---|
Log P (octanol-water) | 2.73 |
Solubility | 0.0339 mg/ml |
Bioavailability Score | 0.55 |
These properties indicate moderate lipophilicity and solubility, which are essential for its absorption and distribution in biological systems.
Antimicrobial and Antiproliferative Effects
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting potential use as an antibiotic agent.
In addition to its antimicrobial properties, this compound has shown antiproliferative effects in cancer cell lines. Studies have reported that it can induce apoptosis in specific cancer cells, making it a candidate for further development as an anticancer drug.
The biological activity of this compound is believed to be mediated through the inhibition of key enzymes involved in cellular processes. It has been identified as a CYP1A2 and CYP2C19 inhibitor, which may contribute to its pharmacological effects by altering metabolic pathways in cells .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, highlighting its potential as a therapeutic agent against infections caused by resistant bacterial strains.
Case Study 2: Anticancer Activity
Another investigation focused on the compound's anticancer properties. Using various human cancer cell lines, researchers found that treatment with this compound resulted in a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis through the activation of caspase pathways, suggesting a mechanism for its anticancer effects.
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
ethyl 2-chloro-6-cyanopyridine-4-carboxylate |
InChI |
InChI=1S/C9H7ClN2O2/c1-2-14-9(13)6-3-7(5-11)12-8(10)4-6/h3-4H,2H2,1H3 |
InChI Key |
CMDTYYOJNVECOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=NC(=C1)Cl)C#N |
Origin of Product |
United States |
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